(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride
CAS No.: 1158259-57-4
Cat. No.: VC8052567
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1158259-57-4 |
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Molecular Formula | C13H22ClNO |
Molecular Weight | 243.77 g/mol |
IUPAC Name | N-[(4-ethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21NO.ClH/c1-4-11(3)14-10-12-6-8-13(9-7-12)15-5-2;/h6-9,11,14H,4-5,10H2,1-3H3;1H |
Standard InChI Key | LYBCXQPCVYUSRA-UHFFFAOYSA-N |
SMILES | CCC(C)NCC1=CC=C(C=C1)OCC.Cl |
Canonical SMILES | CCC(C)NCC1=CC=C(C=C1)OCC.Cl |
Introduction
Key Findings
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride (CAS 869943-87-3) is a secondary amine hydrochloride salt with a molecular weight of 255.78 g/mol. It features a butan-2-yl group and a 4-ethoxyphenylmethyl moiety attached to a central nitrogen atom. The compound exhibits potential in medicinal chemistry due to its structural similarity to serotonin receptor agonists, though its specific biological activity remains under investigation. Industrial synthesis typically involves nucleophilic substitution reactions, and its physicochemical properties suggest stability under controlled conditions.
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the formula C₁₄H₂₂ClNO, with a molecular weight of 255.78 g/mol. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmaceutical applications .
IUPAC Name and SMILES Notation
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IUPAC Name: -[(4-Ethoxyphenyl)methyl]butan-2-amine hydrochloride
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SMILES: CCC(C)NCC1=CC=C(C=C1)OCC.Cl
Structural Comparison to Analogues
The 4-ethoxy substitution on the phenyl ring distinguishes it from related compounds (Table 1).
Table 1: Structural comparison with analogues
Compound | Substituent on Phenyl Ring | Molecular Weight (g/mol) |
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(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine HCl | 4-Ethoxy | 255.78 |
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine | 2-Methoxy | 193.28 |
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine | 2,4,5-Trimethoxy | 253.34 |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a nucleophilic substitution reaction between 4-ethoxybenzyl chloride and butan-2-amine under basic conditions (e.g., sodium hydroxide). Solvents like dichloromethane or toluene are used to facilitate the reaction .
Reaction Scheme:
Industrial Optimization
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Continuous Flow Reactors: Improve yield (typically >85%) and purity (>98%) by minimizing side reactions.
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Purification: Recrystallization from ethanol/water mixtures ensures high purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO) .
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Stability: Stable at room temperature under inert atmospheres; decomposes above 200°C .
Spectroscopic Data
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IR (KBr): N–H stretch at 3200–2800 cm⁻¹, C–O–C (ether) at 1250 cm⁻¹.
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¹H NMR (D₂O): δ 1.25 (t, 3H, –OCH₂CH₃), 3.45 (q, 2H, –OCH₂CH₃), 4.15 (s, 2H, –CH₂N–).
Current Research and Future Directions
Pharmacological Studies
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In Vitro Testing: Preliminary assays indicate moderate inhibition of monoamine oxidases (MAOs).
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Structure-Activity Relationship (SAR): Modifying the ethoxy group’s position may enhance receptor selectivity.
Sustainability in Synthesis
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Green Chemistry: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
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